molecular formula C16H24O B13712686 1-(tert-Butoxy)-4-cyclohexylbenzene

1-(tert-Butoxy)-4-cyclohexylbenzene

Cat. No.: B13712686
M. Wt: 232.36 g/mol
InChI Key: DTURNWCKFPEMRN-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-cyclohexylbenzene is an organic compound characterized by the presence of a tert-butoxy group and a cyclohexyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxy)-4-cyclohexylbenzene typically involves the alkylation of 4-cyclohexylphenol with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl group. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-4-cyclohexylbenzene can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl alcohol and other oxidation products.

    Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the benzene ring.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions include tert-butyl alcohol, cyclohexane derivatives, and various substituted benzene compounds.

Scientific Research Applications

1-(tert-Butoxy)-4-cyclohexylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways involving tert-butyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-4-cyclohexylbenzene involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form tert-butoxyl radicals, which can participate in radical chain reactions. These radicals can interact with other molecules, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl Ethers: Compounds such as propylene glycol mono-tert-butyl ether and glycerol di-tert-butyl ether share similar tert-butoxy groups.

    tert-Butanesulfinamide: Used in asymmetric synthesis and shares the tert-butyl group.

Uniqueness

1-(tert-Butoxy)-4-cyclohexylbenzene is unique due to the presence of both a tert-butoxy group and a cyclohexyl group attached to a benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to other tert-butyl-containing compounds .

Properties

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

1-cyclohexyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C16H24O/c1-16(2,3)17-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h9-13H,4-8H2,1-3H3

InChI Key

DTURNWCKFPEMRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

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